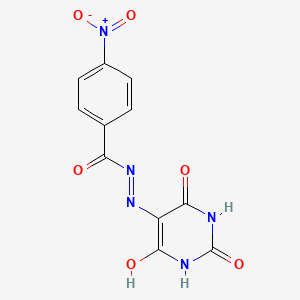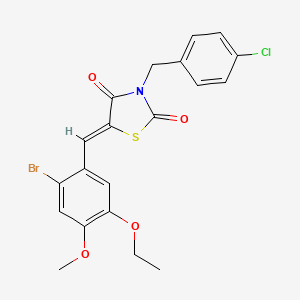
5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isopropyl-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isopropyl-2-methoxybenzenesulfonamide, also known as PZQ, is a chemical compound that has been widely studied for its potential applications in scientific research. PZQ belongs to a class of compounds known as sulfonamides, which have been used as antibacterial agents for many years. However, PZQ has been found to have unique properties that make it useful for a variety of other applications.
作用機序
The exact mechanism of action of 5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isopropyl-2-methoxybenzenesulfonamide is not fully understood. However, it is believed that this compound works by causing paralysis of the parasites, which makes them easier to eliminate from the body. This compound has also been found to have an effect on the immune system, which may help to reduce inflammation and other symptoms associated with parasitic infections.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. For example, this compound has been found to increase the levels of certain neurotransmitters in the brain, which may help to improve cognitive function. This compound has also been found to have anti-inflammatory effects, which may make it useful for treating a variety of different conditions.
実験室実験の利点と制限
One of the main advantages of using 5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isopropyl-2-methoxybenzenesulfonamide in lab experiments is that it has been extensively studied and is well understood. This makes it easier to design experiments and interpret the results. However, there are also some limitations to using this compound in lab experiments. For example, this compound may not be effective against all types of parasites, and it may have different effects in different animal models.
将来の方向性
There are many potential future directions for research involving 5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isopropyl-2-methoxybenzenesulfonamide. One area of research that is currently being explored is the use of this compound as a potential treatment for other types of infections, including bacterial and viral infections. This compound may also have potential applications in the treatment of other conditions, such as inflammation and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations associated with its use.
合成法
The synthesis of 5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isopropyl-2-methoxybenzenesulfonamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound involves the reaction of 2-methoxybenzenesulfonyl chloride with isopropylamine to form an intermediate product. This intermediate product is then reacted with thioacetamide in the presence of a catalyst to form this compound.
科学的研究の応用
5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isopropyl-2-methoxybenzenesulfonamide has been widely studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a potential treatment for parasitic infections. This compound has been found to be effective against a number of different parasitic worms, including schistosomes and liver flukes.
特性
IUPAC Name |
5-(1,1-dioxothiazinan-2-yl)-2-methoxy-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5S2/c1-11(2)15-23(19,20)14-10-12(6-7-13(14)21-3)16-8-4-5-9-22(16,17)18/h6-7,10-11,15H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNQNYISUWSUAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)N2CCCCS2(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-fluorophenoxy)methyl]-N-(2-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5190789.png)
![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5190790.png)
![5-{5-chloro-2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5190797.png)
![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5190803.png)
![N-{1-methyl-1-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}aniline trifluoroacetate](/img/structure/B5190810.png)

![4-(aminosulfonyl)-N-[(1-benzyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5190829.png)
![3-[(4-methoxybenzoyl)amino]phenyl acetate](/img/structure/B5190840.png)
![5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5190843.png)
![ethyl 4-[4-(3-bromo-4-methoxybenzoyl)-2-fluorophenyl]-1-piperazinecarboxylate](/img/structure/B5190855.png)
![1-(5-chloro-2-pyridinyl)-4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5190868.png)
![ethyl 2-[(2,4-dichlorobenzoyl)amino]-4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5190879.png)

![(3R*,4R*)-4-(1-azepanyl)-1-[4-(trifluoromethoxy)benzyl]-3-piperidinol](/img/structure/B5190895.png)